molecular formula C14H11FO2S B14040675 3-Fluoro-2-((phenylthio)methyl)benzoic acid

3-Fluoro-2-((phenylthio)methyl)benzoic acid

Cat. No.: B14040675
M. Wt: 262.30 g/mol
InChI Key: BSPXQAHSXLFEME-UHFFFAOYSA-N
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Description

3-Fluoro-2-((phenylthio)methyl)benzoic acid is an organic compound with the chemical formula C14H10F2O2S. It is a derivative of benzoic acid, where the benzoic acid core is substituted with a fluorine atom at the third position and a phenylthio group at the second position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-((phenylthio)methyl)benzoic acid typically involves the following steps:

    Starting Material: The process begins with 2-((phenylthio)methyl)benzoic acid.

    Fluorination: The starting material is reacted with hydrogen fluoride to introduce the fluorine atom at the third position, forming the corresponding benzoic acid ester.

    Hydrolysis: The ester is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-((phenylthio)methyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Fluoro-2-((phenylthio)methyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-((phenylthio)methyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and phenylthio group contribute to its reactivity and binding affinity with enzymes and receptors. These interactions can modulate biochemical pathways and influence the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-((phenylthio)methyl)benzoic acid is unique due to the presence of both a fluorine atom and a phenylthio group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Properties

Molecular Formula

C14H11FO2S

Molecular Weight

262.30 g/mol

IUPAC Name

3-fluoro-2-(phenylsulfanylmethyl)benzoic acid

InChI

InChI=1S/C14H11FO2S/c15-13-8-4-7-11(14(16)17)12(13)9-18-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17)

InChI Key

BSPXQAHSXLFEME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCC2=C(C=CC=C2F)C(=O)O

Origin of Product

United States

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